molecular formula C6F12K2O2 B8017464 Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate)

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate)

Cat. No.: B8017464
M. Wt: 410.24 g/mol
InChI Key: GGLULUXNNKXYGR-UHFFFAOYSA-N
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Description

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) typically involves the fluorination of precursor compounds. One common method starts with 2,3,4,5-tetrafluoromethylbenzene, which undergoes a series of reactions to form hexafluoroethane. This intermediate is then reacted with sodium hydroxide to produce hexafluoroethanol. The final product is obtained by reacting hexafluoroethanol with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must be carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols or ketones, while reduction can produce partially or fully reduced fluorinated compounds.

Scientific Research Applications

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) involves its interaction with molecular targets through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. This compound can form strong bonds with various substrates, making it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium 1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-bis(olate) is unique due to its specific structure, which provides a combination of high stability, resistance to chemical reactions, and versatility in various applications. Its ability to undergo multiple types of chemical reactions while maintaining its integrity makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

dipotassium;1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O2.2K/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18;;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLULUXNNKXYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)[O-])(C(F)(F)F)(C(F)(F)F)[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12K2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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